N-(3,3-Diphenylpropyl)-1-propyl-4-piperidinamine, also referred to as C910 in relevant literature, is a small chemical compound identified as a potential broad-spectrum inhibitor of bacterial AB toxins. [] Its potential application extends beyond bacterial infections, demonstrating cross-protection against influenza A virus H1N1 and SARS-CoV-2 in vitro. [] C910 appears to target host cellular processes involved in toxin trafficking, disrupting the entry and action of various bacterial toxins. [] This characteristic distinguishes it from traditional antibiotics that target bacterial components, potentially offering advantages in combating antibiotic resistance.
Mechanism of Action
N-(3,3-Diphenylpropyl)-1-propyl-4-piperidinamine (C910) demonstrates a unique mechanism of action by interfering with the intracellular trafficking of bacterial AB toxins. [] It induces the swelling of early endosomes, cellular compartments crucial for toxin transport, without inhibiting PIKfyve kinase, an enzyme typically involved in regulating endosome size. [] This suggests C910 influences endosome dynamics through a distinct pathway. Consequently, C910 disrupts the trafficking of both Cytotoxic Necrotizing Factor 1 (CNF1) and the B-subunit of Shiga toxin. [] CNF1 utilizes the endolysosomal pathway, whereas Shiga toxin exploits the retrograde pathway to reach their cellular targets. [] C910's ability to disrupt both pathways highlights its potential as a broad-spectrum anti-infective agent.
Applications
Broad-Spectrum Antibacterial Agent: C910 protects cells against at least eight different bacterial AB toxins in vitro, highlighting its potential as a broad-spectrum antibacterial agent. [] This includes toxins produced by bacteria such as Clostridium difficile, which is responsible for severe intestinal infections. []
Antiviral Activity: Notably, C910 also demonstrated antiviral activity in vitro by reducing infection rates of influenza A virus subtype H1N1 and SARS-CoV-2. [] This suggests a broader applicability beyond bacterial infections.
In Vivo Efficacy: Parenteral administration of C910 in mice resulted in its accumulation in lung tissues and effectively reduced lethal influenza infection. [] This in vivo efficacy underscores its therapeutic potential.
Related Compounds
Relevance: Although structurally dissimilar to C910, CNF1 is related in the context of the research because C910 was identified in a high-throughput screen designed to identify compounds that block the active Rac1 proteasomal degradation induced by CNF1. This shared biological pathway and screening strategy establishes a connection between CNF1 and C910. Both compounds ultimately influence cellular processes by interfering with toxin trafficking and activity. []
Diphtheria Toxin
Diphtheria toxin's mechanism of action involves binding to specific cell surface receptors, followed by internalization through receptor-mediated endocytosis. The toxin then undergoes processing within acidic endocytic vesicles, leading to the translocation of its catalytic A subunit into the cytosol. Once in the cytosol, the A subunit catalyzes the ADP-ribosylation of elongation factor-2 (EF-2), a critical component of protein synthesis. This ADP-ribosylation event inhibits EF-2's function, ultimately leading to the cessation of protein synthesis and cell death. []
Relevance: While structurally different from C910, diphtheria toxin is related through its utilization of the endolysosomal pathway for cellular entry and trafficking, a pathway that C910 also appears to disrupt. C910's effects on endosome morphology and its ability to interfere with the trafficking of toxins like diphtheria toxin suggest that they might share a common target within the endolysosomal pathway, although their precise mechanisms of action differ. []
Stx1's mechanism of action begins with binding to its specific receptor, globotriaosylceramide (Gb3), on the cell surface. Following binding, Stx1 is internalized via endocytosis and traffics through early endosomes. Instead of proceeding through the conventional endolysosomal pathway, Stx1 is sorted into vesicles that mediate retrograde transport. This retrograde pathway involves movement through the Golgi apparatus before reaching the ER. In the ER, Stx1 undergoes further processing, ultimately leading to the release of its A subunit into the cytosol. Similar to diphtheria toxin, Stx1's A subunit inhibits protein synthesis by inactivating ribosomes, leading to cell death. []
Relevance: Although C910 and Stx1 share no structural similarities, their connection lies in their shared involvement in the retrograde transport pathway. C910 disrupts the trafficking of Stx1's B subunit, indicating interference with the retrograde pathway. This shared target makes Stx1 relevant to understanding C910's broader cellular effects and its potential as a host-targeted therapeutic agent. []
Large Clostridial Glucosylating Toxins (LCGTs)
LCGTs' mechanism of action involves binding to specific receptors on the surface of intestinal epithelial cells. After binding, the toxins are internalized via endocytosis. Once inside the cell, LCGTs undergo a process called "cytosolic translocation." This involves the release of the toxin's enzymatic domain from endosomes into the cytosol. The enzymatic domain possesses glucosyltransferase activity, which targets and modifies small Rho GTPases. Glucosylation of Rho GTPases disrupts their ability to regulate the actin cytoskeleton, leading to the characteristic cytopathic effects observed in C. difficile infection. []
Relevance: While structurally distinct from C910, LCGTs are related by their shared characteristic as bacterial toxins targeted by C910's inhibitory activity. C910 protects cells against LCGTs, suggesting that its interference with intracellular trafficking pathways might extend beyond the specific toxins mentioned earlier. This broad spectrum of activity against bacterial toxins highlights C910's potential as a therapeutic agent against a range of bacterial infections. []
SARS-CoV-2 enters host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor through its spike protein. After binding, the virus can enter cells through either direct fusion with the plasma membrane or endocytosis. Once inside the endosome, the spike protein undergoes proteolytic cleavage by host proteases. This cleavage event exposes a fusion peptide within the spike protein, promoting fusion between the viral and endosomal membranes and releasing the viral genome into the cytoplasm. []
Relevance: Despite lacking structural similarities with C910, influenza A virus subtype H1N1 and SARS-CoV-2 are related due to C910's observed antiviral activity against them in vitro and in vivo. C910's ability to reduce viral infection, coupled with its effects on endosomal trafficking, suggests that it may interfere with viral entry or intracellular trafficking steps essential for viral replication. This shared connection to endocytosis and viral infection pathways makes these viruses relevant to understanding C910's broader therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.